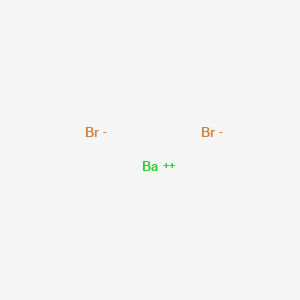
2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione, also known as CDDP, is a chemical compound that has been widely used in scientific research. CDDP is a phosphorothioate derivative of isoindole-1,3-dione and is a potent inhibitor of protein tyrosine phosphatases.
Wirkmechanismus
2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione inhibits protein tyrosine phosphatases by covalently modifying the active site cysteine residue of these enzymes. This modification results in the irreversible inhibition of protein tyrosine phosphatases and leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the proliferation of T cells and B cells, making it a potential therapeutic agent for autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has several advantages for lab experiments. It is a potent and specific inhibitor of protein tyrosine phosphatases, making it an ideal tool for studying the role of these enzymes in cellular signaling pathways. However, this compound has some limitations. It is a highly reactive compound and can react with other cellular components, leading to non-specific effects. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
Several future directions for 2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione research are possible. One potential area of research is the development of this compound analogs with improved solubility and specificity. Another area of research is the identification of specific protein tyrosine phosphatases that are targeted by this compound. Additionally, the use of this compound in combination with other therapeutic agents, such as chemotherapy drugs, may enhance its efficacy in the treatment of cancer.
Synthesemethoden
2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione can be synthesized using a simple two-step process. First, 2-(1-chloroethyl)isoindole-1,3-dione is reacted with dimethoxyphosphinothioyl chloride to form 2-(1-chloro-2-dimethoxyphosphinothioylsulfanyl)ethyl isoindole-1,3-dione. This intermediate is then treated with sodium hydroxide to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(1-Chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione has been extensively used in scientific research as a potent inhibitor of protein tyrosine phosphatases. Protein tyrosine phosphatases are enzymes that play a critical role in the regulation of cell signaling pathways. Dysregulation of these pathways is associated with several diseases, including cancer, diabetes, and autoimmune disorders.
Eigenschaften
CAS-Nummer |
10577-14-7 |
|---|---|
Molekularformel |
C12H16Cl2N4O4S |
Molekulargewicht |
365.8 g/mol |
IUPAC-Name |
2-(1-chloro-2-dimethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H13ClNO4PS2/c1-17-19(20,18-2)21-7-10(13)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-6,10H,7H2,1-2H3 |
InChI-Schlüssel |
SMXIQXAQESMSRT-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)SCC(N1C(=O)C2=CC=CC=C2C1=O)Cl |
Kanonische SMILES |
COP(=S)(OC)SCC(N1C(=O)C2=CC=CC=C2C1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(E)-2-(2-Thienyl)vinyl]furan](/img/structure/B227318.png)
![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)
![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)


![{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid](/img/structure/B227360.png)
![N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227365.png)
![N-cyclopropyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227368.png)

![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)

![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
![N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B227409.png)